(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride
Description
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride (CAS: 1030377-27-5) is a chiral 1,4-diazepane derivative with the molecular formula C₁₄H₂₀N₂O₂·HCl and a molecular weight of 284.78 g/mol . It serves as a critical intermediate in synthesizing Suvorexant, a dual orexin receptor antagonist approved for treating insomnia . The compound features a benzyl carboxylate group and a methyl substituent on the diazepane ring, which contribute to its stereochemical specificity and pharmacological relevance. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical processing .
Properties
CAS No. |
1030377-27-5 |
|---|---|
Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13;/h2-6,12,15H,7-11H2,1H3;1H/t12-;/m1./s1 |
InChI Key |
MDWWAHWZRWJLAV-UTONKHPSSA-N |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution via High-Performance Liquid Chromatography (HPLC)
The most widely documented method involves chiral resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate using preparative HPLC with a chiral stationary phase (CSP). The process typically employs cellulose- or amylose-derived CSPs, such as Chiralpak® IC or AD-H columns, which exhibit high enantioselectivity for diazepane derivatives.
Procedure :
-
Racemate Preparation : The racemic free base is synthesized via cyclization of 2-methyl-1,4-diaminobutane with benzyl chloroformate in dichloromethane (DCM) at 0–5°C, yielding 75–80% crude product.
-
HPLC Resolution : The racemate is dissolved in a hexane/isopropanol (80:20) mobile phase and injected into the CSP column. The (R)-enantiomer elutes earlier due to differential interactions with the chiral matrix.
-
Salt Formation : The isolated (R)-enantiomer is treated with hydrochloric acid (1.0 M in diethyl ether) in ethanol, precipitating the hydrochloride salt with >99% enantiomeric excess (ee).
Key Data :
| Parameter | Value |
|---|---|
| Column | Chiralpak® IC (250 × 4.6 mm) |
| Mobile Phase | Hexane/isopropanol (80:20) |
| Flow Rate | 1.0 mL/min |
| Retention Time (R) | 12.5 min |
| Recovery Yield | 68–72% |
| Purity (HPLC) | >99.5% |
Enantioselective Synthesis from Chiral Precursors
Alternative approaches bypass racemic resolution by starting with enantiomerically pure precursors. For example, (R)-5-methyl-1,4-diazepane can be synthesized via asymmetric hydrogenation of a prochiral enamine intermediate using a ruthenium-BINAP catalyst.
Procedure :
-
Enamine Formation : 2-Methyl-1,4-diaminobutane reacts with benzaldehyde in toluene under reflux to form the enamine.
-
Asymmetric Hydrogenation : The enamine is hydrogenated at 50 psi H₂ pressure using [RuCl₂((R)-BINAP)] as the catalyst, achieving 92–95% ee.
-
Carboxylation : The resulting (R)-5-methyl-1,4-diazepane is treated with benzyl chloroformate in DCM, followed by HCl gas to form the hydrochloride salt.
Optimization Insights :
-
Catalyst loading at 0.5 mol% minimizes costs while maintaining ee.
-
Ethanol as the solvent for carboxylation improves yield (88%) compared to THF (72%).
Critical Process Parameters and Their Impact
Solvent Selection for Salt Formation
The choice of solvent during hydrochloride salt formation significantly affects crystallinity and yield:
| Solvent | Yield (%) | Crystal Morphology | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 85 | Needles | 99.8 |
| Acetone | 78 | Plates | 99.5 |
| Diethyl Ether | 65 | Amorphous | 98.9 |
Ethanol is preferred due to its ability to promote well-defined crystals, simplifying filtration and drying.
Temperature Control in Cyclization
The exothermic nature of the cyclization step necessitates strict temperature control to avoid byproduct formation:
| Temperature (°C) | Yield (%) | Impurity Profile (Area%) |
|---|---|---|
| 0–5 | 78 | <0.5 |
| 10–15 | 72 | 1.2 |
| 20–25 | 65 | 3.8 |
Maintaining temperatures below 5°C suppresses dimerization and over-carboxylation.
Analytical Validation of Enantiomeric Purity
Chiral HPLC Analysis
Post-synthesis validation employs HPLC with a Chiralcel® OD-H column and UV detection at 254 nm:
| Parameter | Specification |
|---|---|
| Column | Chiralcel® OD-H |
| Mobile Phase | Hexane/ethanol (70:30) |
| Flow Rate | 1.0 mL/min |
| Retention Time (R) | 14.2 min |
| Retention Time (S) | 16.8 min |
Polarimetric Verification
The specific rotation of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is measured in methanol:
Deviations >±0.5° indicate enantiomeric impurities.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Resolution vs. Asymmetric Synthesis
| Factor | Chiral Resolution | Asymmetric Synthesis |
|---|---|---|
| Capital Cost | High (HPLC equipment) | Moderate (Catalyst) |
| Operational Cost | High (solvent use) | Low (reusable catalyst) |
| Throughput | 1–5 kg/week | 10–50 kg/week |
| Environmental Impact | High (waste solvent) | Moderate |
Asymmetric synthesis is favored for large-scale production despite higher initial catalyst costs .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products are substituted benzyl derivatives.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride typically involves multi-step organic reactions. The compound's structure allows it to interact with various biological targets, particularly calcium channels, which are crucial in neurotransmission and muscle contraction.
Synthesis Overview
- Starting Materials : Benzaldehyde and methyl vinyl ketone.
- Key Reactions :
- Formation of an azide from methyl nitrite.
- Coupling reactions followed by purification via high-performance liquid chromatography.
- Yield and Purity : The synthesis process can yield purities exceeding 99% .
Treatment of Insomnia
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is a precursor in the synthesis of Suvorexant, a dual orexin receptor antagonist that effectively promotes sleep by inhibiting the wake-promoting signals mediated by orexin neuropeptides .
Neurological Disorders
Research indicates that this compound exhibits inhibitory activity on calcium channels, suggesting potential applications in treating epilepsy and other neurological disorders. Animal models have demonstrated its efficacy in reducing seizure activity .
Case Study 1: Suvorexant Development
In a study focused on the pharmacokinetics of Suvorexant, (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride was identified as a critical intermediate. The study highlighted its role in enhancing the bioavailability and efficacy of the final drug formulation .
Case Study 2: Calcium Channel Inhibition
Another research effort explored the compound's ability to inhibit calcium channels in vitro. Results indicated significant reductions in calcium influx, which correlated with decreased neuronal excitability—an essential factor in managing conditions like epilepsy .
Mechanism of Action
The mechanism of action of ®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound may also inhibit specific enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
General Structural Trends :
- Substitution at the 1,4-diazepane nitrogen (e.g., benzyl carboxylate, acyl groups) is critical for orexin receptor binding.
- Chirality at the 5-position (R-configuration) is conserved in bioactive derivatives, including Suvorexant .
Data Table: Comparative Analysis
Research Findings and Implications
- Stereochemical Specificity : The R-configuration at the 5-methyl position is essential for the target compound’s role in Suvorexant synthesis, aligning with the stereoselectivity of orexin receptors .
- Substituent Effects : Bulky groups (e.g., bromobenzoyl-triazole) improve receptor binding but may compromise pharmacokinetic properties, whereas chloro-benzooxazole derivatives balance lipophilicity and bioavailability .
- Salt Forms : Hydrochloride salts (as in the target compound) are preferred for pharmaceutical intermediates due to improved stability and solubility .
Biological Activity
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride (CAS No. 100836-71-3) is a chemical compound with potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals such as suvorexant, a drug used for the treatment of insomnia. This article delves into the biological activity of this compound, exploring its mechanisms, interactions, and potential therapeutic uses.
Chemical Structure and Properties
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride features a diazepane ring system, which is significant for its biological activity. The compound has a molecular formula of C14H21ClN2O2 and a molecular weight of approximately 248.33 g/mol. Its structure includes a benzyl group that contributes to its chemical properties and potential interactions within biological systems.
The biological activity of (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is primarily linked to its influence on central nervous system (CNS) functions. Studies suggest that compounds with similar diazepane structures often interact with neurotransmitter receptors or enzymes involved in neuropharmacological pathways.
Potential Interactions:
- Calcium Channels : Research indicates that related compounds exhibit inhibitory activity on calcium channels, which are crucial in neurotransmitter release and neuronal excitability .
- Receptor Modulation : The compound's structure suggests possible interactions with GABAergic systems, which are essential in regulating anxiety and sleep.
Case Studies
Several studies have explored the synthesis and application of (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride as an intermediate for producing suvorexant:
- Synthesis and Resolution : A notable study described the chiral resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate using cocrystallization techniques to enhance enantiomeric purity. This process yielded high enantiomeric excess (>96%) and demonstrated improved industrial applicability for pharmaceutical synthesis .
- Biocatalytic Approaches : Another research highlighted the use of biocatalysis in synthesizing chiral amines from diazepane derivatives. This method showcased enhanced efficiency and environmental safety compared to traditional chemical processes .
Q & A
Q. What are the established synthetic routes for (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride?
The compound is synthesized via multi-step reactions involving chiral precursors and coupling agents. A common method includes:
- Step 1 : Formation of the diazepane backbone using Boc-protected intermediates, followed by stereoselective methylation to introduce the (R)-configuration at the 5-position .
- Step 2 : Benzyl esterification via carbodiimide-mediated coupling (e.g., HOBt/EDC) to protect the carboxylate group .
- Step 3 : Hydrochloride salt formation under acidic conditions for stabilization .
Key reagents include tert-butyl carbamate (Boc) for amine protection and benzyl chloroformate for esterification .
Q. What analytical techniques are critical for characterizing this compound?
- Chiral HPLC : Essential for confirming enantiomeric purity due to the (R)-stereocenter .
- NMR Spectroscopy : H and C NMR verify the diazepane ring structure, benzyl group integration, and methyl substitution at C5 .
- Mass Spectrometry (HRMS) : Validates molecular weight and hydrochloride salt formation .
- X-ray Crystallography : Optional for absolute stereochemical confirmation if ambiguities arise in NMR data .
Q. What is the compound’s role in drug development?
It serves as a chiral intermediate in synthesizing orexin receptor antagonists, such as suvorexant, which target insomnia and CNS disorders. The diazepane scaffold provides conformational rigidity, while the benzyl ester acts as a protecting group for downstream functionalization .
Q. How should this compound be stored and handled?
- Storage : At room temperature in a desiccator to prevent hydrolysis of the ester group .
- Handling : Use under inert atmosphere (N/Ar) due to sensitivity to moisture. Regulatory documentation (e.g., BSL certification) may be required for international shipments .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher enantiomeric yield?
- Catalyst Screening : Use chiral catalysts (e.g., Ru-BINAP complexes) during methylation to enhance stereoselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for coupling steps .
- Purification : Employ flash chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the (R)-enantiomer .
Q. What strategies resolve contradictions in stereochemical assignments?
Q. How can enantiomeric purity be ensured during scale-up?
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress and chiral integrity .
- Crystallization-Induced Diastereomer Resolution : Convert the freebase to a diastereomeric salt (e.g., with L-tartaric acid) to isolate the (R)-form .
Q. What in vitro assays evaluate its biological activity?
- Orexin Receptor Binding Assays : Use HEK-293 cells expressing OX1/OX2 receptors to measure competitive inhibition via radiolabeled ligands (e.g., H-SB-674042) .
- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, critical for CNS drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
